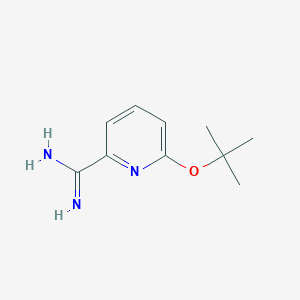

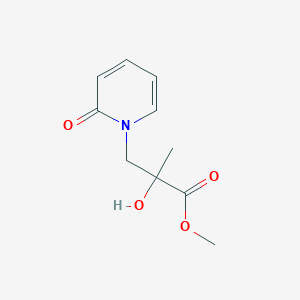

3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

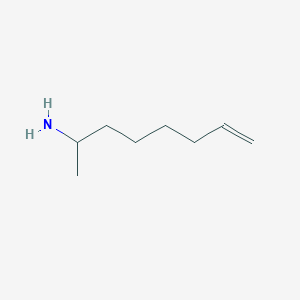

The compound “3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol” is likely to be an organic compound containing an amino group (-NH2) and an alcohol group (-OH). The “3,4,5-triethoxyphenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring) with ethoxy groups (-OCH2CH3) at the 3rd, 4th, and 5th positions .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Researchers have developed synthetic strategies and evaluated the biological relevance of derivatives originating from similar compounds, like 3-amino-propan-1-ol based poly(ether imine) dendrimers. These studies detail the synthesis of dendrimers up to the third generation, showcasing a method that permits the installation of diverse functional groups at the dendrimer peripheries. Cytotoxicity studies of these dendrimers revealed non-toxic properties, suggesting their utility for biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).

Conformational Analysis

Conformational analyses of amino-propan-1-ol derivatives have been conducted through X-ray diffraction analysis. These studies provide insights into the molecular structures and potential interactions that could influence the design of new molecules with desired chemical and biological properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Corrosion Inhibition

Amines derived from 1,3-di-amino-propan-2-ol have been synthesized and assessed for their ability to inhibit carbon steel corrosion. These studies demonstrate the compounds' effectiveness as anodic inhibitors, suggesting their potential application in corrosion protection (Gao, Liang, & Wang, 2007).

Enzymatic Synthesis

The enzymatic generation of cyclic polyamines from 3-amino-propan-1-ol illustrates the versatility of biocatalysts in synthesizing complex molecules. This approach offers a broad range of potential polyamine products, expanding the toolbox for designing novel compounds for research and industrial applications (Cassimjee, Marin, & Berglund, 2012).

Coordination Chemistry

Unsymmetrical tripodal amines containing 3-amino-propan-1-ol units have been synthesized and explored for their coordination chemistry with zinc(II). These studies contribute to our understanding of the structural and electronic factors influencing metal-ligand interactions, which is crucial for the development of new metal-based drugs and materials (Keypour, Shayesteh, Rezaeivala, Dhers, & Sayın, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-1-(3,4,5-triethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10,12,17H,4-8,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTAPWZYCUNAMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)